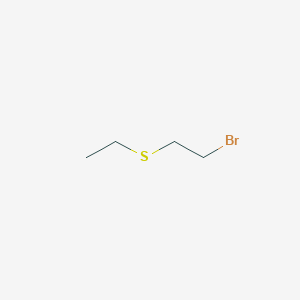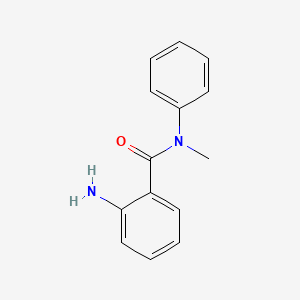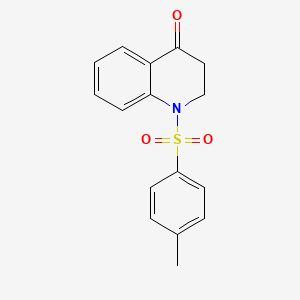![molecular formula C14H26N2O4 B1267811 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) CAS No. 3030-46-4](/img/structure/B1267811.png)
4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)
Overview
Description
4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) (DMBM) is an organic compound with a molecular weight of 298.37 g/mol. It is a white solid with a melting point of 92-95°C and a boiling point of 216-218°C. It is soluble in water, ethanol, and acetone, and insoluble in ether. DMBM is an important building block in organic synthesis, and has been widely used in a variety of applications such as the synthesis of pharmaceuticals, agrochemicals, and other organic molecules.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for compound '4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)' involves the reaction of morpholine with 1,4-dioxane-2,5-dione in the presence of a suitable catalyst.
Starting Materials
Morpholine, 1,4-Dioxane-2,5-dione, Catalyst
Reaction
Step 1: Dissolve morpholine in a suitable solvent., Step 2: Add 1,4-dioxane-2,5-dione to the solution and stir., Step 3: Add the catalyst to the solution and stir for a specific time period., Step 4: Isolate the product by filtration or extraction., Step 5: Purify the product by recrystallization or chromatography.
Mechanism Of Action
4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) acts as a catalyst in the synthesis of organic molecules. It is believed to act as a Lewis acid, which is a molecule that can donate a pair of electrons to a Lewis base, such as an organic molecule. This allows the Lewis acid to form a covalent bond with the Lewis base, which facilitates the synthesis of the desired molecule.
Biochemical And Physiological Effects
4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.
Advantages And Limitations For Lab Experiments
The main advantage of using 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in laboratory experiments is its low cost and availability. It is relatively easy to obtain and is relatively inexpensive compared to other organic compounds. However, it is important to note that 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) is flammable and should be handled with care.
Future Directions
The future of 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in scientific research is promising. It has been used as a catalyst in the synthesis of various organic molecules, and its use in the study of the structure and reactivity of organic molecules is likely to continue to increase. Additionally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used to develop new methods for synthesizing organic molecules, such as the use of 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in the synthesis of polymers. Additionally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used in the development of new drugs, agrochemicals, and other organic compounds. Finally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used to study the biochemical and physiological effects of organic molecules, as well as to investigate the mechanisms of action of organic compounds.
Scientific Research Applications
4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) has been widely used in scientific research. It has been used as a catalyst for the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and other organic molecules. It has also been used in the synthesis of polymers, as well as in the study of the structure and reactivity of organic molecules.
properties
IUPAC Name |
4-[[5-(morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-6-2-15(1)9-13-11-20-14(12-19-13)10-16-3-7-18-8-4-16/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAKOIADARDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC(CO2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304389 | |
| Record name | 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine | |
CAS RN |
3030-46-4 | |
| Record name | NSC165590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS-(MORPHOLINMETHYL)-1,4-DIOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)
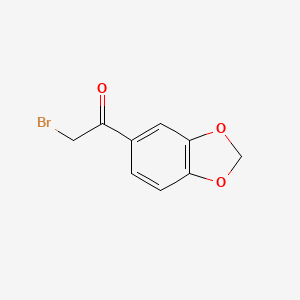
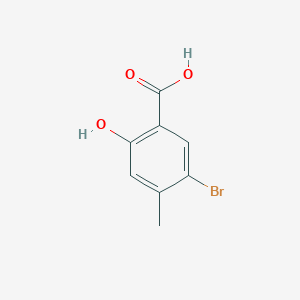
![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)
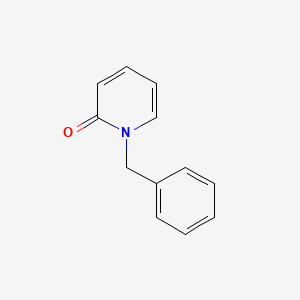
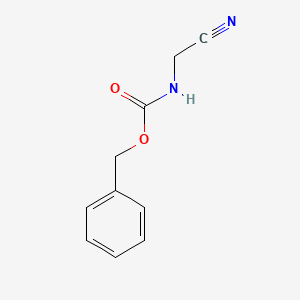
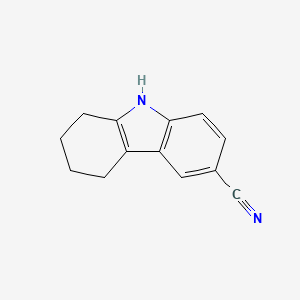
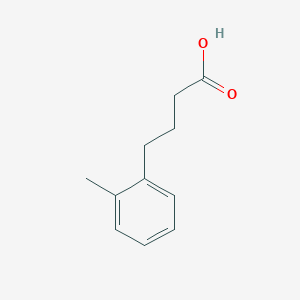
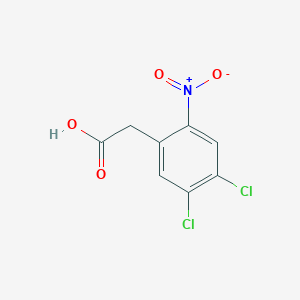
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
